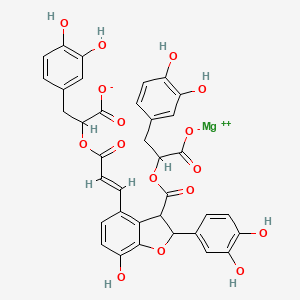

Magnesium lithospermate B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 丹参酮B可以通过多种化学反应合成,包括从丹参中提取和纯化。 一种方法是使用镁盐提取和纯化该化合物,从而获得高纯度的丹参酮B .

工业生产方法: 丹参酮B的工业生产通常涉及从丹参植物材料或其提取物中提取。 该过程包括添加镁盐以提高化合物的产量和纯度 .

化学反应分析

反应类型: 丹参酮B会发生多种类型的化学反应,包括氧化、还原和取代反应。 这些反应对于改变化合物的结构和增强其生物活性至关重要 .

常用试剂和条件: 涉及丹参酮B的反应中使用的常用试剂包括氧化剂、还原剂和各种催化剂。 反应条件通常涉及控制温度和pH值,以确保最佳的产量和纯度 .

主要产物: 从涉及丹参酮B的反应中形成的主要产物包括具有增强生物活性的各种衍生物。 这些衍生物通常用于进一步的科学研究和药物应用 .

科学研究应用

Mechanisms and Effects

Magnesium lithospermate B has been extensively studied for its cardioprotective properties. Research indicates that it can significantly reduce ischemic injury in cardiomyocytes. In a study involving a rat model of acute myocardial infarction, treatment with this compound resulted in a notable decrease in infarct size and blood lactate dehydrogenase levels, which are markers of cardiac damage .

Key Findings:

- Infarct Size Reduction: this compound reduced infarct size in rat models.

- Anti-Apoptotic Effects: It decreased cell apoptosis in H9c2 cardiomyocytes under simulated ischemic conditions, indicating protective effects against cell death .

Data Table: Cardiovascular Effects of this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Bonavita et al. (2010) | Rat model of myocardial infarction | Reduced infarct size and lactate dehydrogenase levels |

| Agnetti et al. (2005) | H9c2 cardiomyocytes | Decreased apoptosis under ischemic conditions |

Neuroprotective Applications

This compound also exhibits neuroprotective effects, particularly against neuroinflammation. Studies have shown that it can inhibit inflammatory responses mediated by pathways such as nuclear factor-kappa B (NF-kB) and improve outcomes in models of neurodegenerative diseases .

Key Findings:

- Neuroinflammation Reduction: It inhibits inflammatory responses in BV2 microglial cells and T cells.

- Protection Against Stroke: this compound has been shown to protect against stroke-induced damage .

Data Table: Neuroprotective Effects of this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Cheng et al. (2012) | BV2 microglial cells | Inhibition of NF-kB signaling pathway |

| Quan et al. (2015) | Stroke model | Protection against neuronal damage |

Metabolic Applications

Recent studies have highlighted the role of this compound in improving insulin sensitivity and regulating metabolic pathways. It acts as a peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) agonist, which is crucial for enhancing glucose metabolism and reducing insulin resistance .

Key Findings:

- Insulin Sensitivity Improvement: this compound supplementation improved glucose tolerance in aging and obese animal models.

- ER Stress Suppression: It mitigated endoplasmic reticulum stress and inflammasome activation related to obesity-induced insulin resistance .

Data Table: Metabolic Effects of this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Zhou et al. (2018) | Aging rats | Improved insulin signaling and glucose metabolism |

| Kim et al. (2020) | Obese mice | Reduced ER stress and enhanced insulin sensitivity |

作用机制

丹参酮B通过多种分子靶点和途径发挥其作用。它已被证明可以激活过氧化物酶体增殖物激活受体β/δ (PPARβ/δ),这在调节胰岛素敏感性和抗炎反应中起着至关重要的作用。 此外,丹参酮B抑制内质网应激和炎性小体形成,有助于其对胰岛素抵抗和炎症的有益作用 .

相似化合物的比较

类似化合物: 丹参酮B与其他源自丹参的化合物类似,如丹参酮A和丹酚酸B。 这些化合物具有相似的生物活性,但其化学结构和具体作用不同 .

独特性: 与类似化合物相比,丹参酮B的独特之处在于其独特的能力,可以同时调节多种信号通路。 这种多靶点方法增强了其治疗潜力,使其成为进一步研究和开发的宝贵化合物 .

生物活性

1. Antidiabetic Effects

MLB has demonstrated significant antidiabetic properties, particularly through its action as a PPARβ/δ agonist. Research indicates that MLB enhances insulin sensitivity and ameliorates insulin resistance in liver tissues of aging and obese animal models. The compound was shown to suppress endoplasmic reticulum (ER) stress and inflammasome formation, which are critical contributors to insulin resistance .

Key Findings:

- Activation of PPARβ/δ leads to improved glucose tolerance.

- Reduction in gluconeogenic enzymes associated with insulin resistance.

- Suppression of ER stress markers in liver tissues.

2. Neuroprotective Effects

MLB exhibits neuroprotective properties by mitigating neuroinflammation and oxidative stress. Studies have shown that MLB can protect against neuronal damage induced by lipopolysaccharide (LPS) in microglial cells, primarily through inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway .

Key Findings:

- Inhibition of inflammatory cytokines in neuronal models.

- Protection against ischemic injury in cardiomyocytes via Akt-dependent pathways.

- Potential benefits in cognitive function related to aging.

3. Anti-inflammatory Activity

MLB has been identified to modulate inflammatory responses by targeting various signaling pathways such as activator protein-1 (AP-1) and NF-κB. This modulation helps in reducing inflammation associated with obesity and metabolic disorders .

Key Findings:

- Inhibition of TNF-α and IL-6 levels in high-fat diet-induced obesity models.

- Prevention of skeletal muscle atrophy through the inhibition of MAFbx/MuRF-1-mediated degradation pathways.

4. Antioxidant Properties

The antioxidant capabilities of MLB play a crucial role in its protective effects against oxidative stress-related damage. Research indicates that MLB can enhance the antioxidant capacity in various tissues, including during pregnancy-induced hypertension scenarios .

Key Findings:

- Reduction of reactive oxygen species (ROS) levels.

- Improvement in antioxidant enzyme activities within affected tissues.

5. Cardiovascular Benefits

MLB has shown promise in improving cardiac function and protecting against myocardial ischemia-reperfusion injury. It modulates cardiac remodeling processes by inhibiting oxidative stress pathways and promoting endothelial function .

Key Findings:

- Amelioration of right ventricular remodeling in pulmonary hypertension models.

- Enhancement of myocardial function through Akt signaling pathways.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism of Action | Key Study Findings |

|---|---|---|

| Antidiabetic | PPARβ/δ activation | Improved insulin sensitivity; reduced ER stress |

| Neuroprotective | NF-κB inhibition | Reduced neuroinflammation; protection against ischemia |

| Anti-inflammatory | Modulation of AP-1 and NF-κB | Decreased TNF-α and IL-6 levels |

| Antioxidant | Enhancement of antioxidant capacity | Reduced ROS levels; improved tissue resilience |

| Cardiovascular | Akt signaling modulation | Improved cardiac function; reduced remodeling |

Case Study 1: Effects on Aging Models

A study involving aged rats treated with MLB showed significant improvements in glucose metabolism and reductions in markers associated with aging-related insulin resistance. The treatment resulted in enhanced PPARβ/δ activity, leading to better metabolic outcomes .

Case Study 2: High-Fat Diet-Induced Obesity

In a model simulating high-fat diet-induced obesity, MLB administration resulted in decreased muscle atrophy markers and improved inflammatory profiles. The study highlighted the potential for MLB as a therapeutic agent for managing obesity-related complications .

属性

IUPAC Name |

magnesium;2-[(E)-3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16.Mg/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17;/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48);/q;+2/p-2/b10-5+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUBYMNVOPVATP-OAZHBLANSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28MgO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary mechanisms of action attributed to MLB?

A1: MLB exhibits its effects through several interconnected mechanisms, primarily:

- Antioxidant Activity: MLB acts as a potent antioxidant, scavenging free radicals like superoxide and peroxynitrite. This activity helps protect cells from oxidative stress, a key factor in various diseases. [, , ]

- Modulation of the Kallikrein-Kinin System: MLB has been shown to increase urinary and renal kallikrein activity. Kallikrein, an enzyme involved in blood pressure regulation, cleaves kininogen to release kinins, which have vasodilatory effects. [, , ]

- Prostaglandin Modulation: MLB influences prostaglandin synthesis. It increases the production of vasodilatory prostaglandins like PGE2 and 6-keto-PGF1α, contributing to improved renal function and blood pressure control. [, , ]

- Anti-inflammatory Effects: MLB exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6, potentially by modulating signaling pathways like NF-κB. [, , ]

- PPARβ/δ Agonism: MLB has been identified as a PPARβ/δ agonist. This nuclear receptor plays a role in lipid and glucose metabolism, and its activation by MLB may contribute to its anti-diabetic and insulin-sensitizing effects. [, ]

Q2: How does MLB affect renal function?

A2: MLB demonstrates significant renoprotective effects, primarily by:

- Improving Renal Blood Flow: MLB increases renal blood flow, glomerular filtration rate, and renal plasma flow. This improvement is likely mediated by its vasodilatory effects through the kallikrein-kinin system and prostaglandin modulation. [, , , ]

- Reducing Oxidative Stress in the Kidneys: By scavenging free radicals, MLB mitigates oxidative damage in renal tissues, which is crucial for maintaining renal function. [, ]

- Inhibiting Renal Fibrosis: MLB has shown potential in inhibiting the accumulation of extracellular matrix proteins in the kidneys, a hallmark of progressive renal diseases. []

Q3: What are the potential cardiovascular benefits of MLB?

A3: MLB exhibits various cardioprotective effects, including:

- Blood Pressure Reduction: MLB demonstrates a blood pressure-lowering effect, potentially mediated by its influence on the kallikrein-kinin system, prostaglandin synthesis, and its vasodilatory properties. [, , ]

- Endothelial Protection: MLB can protect endothelial cells from damage caused by hypoxia and hyperlipidemia, contributing to improved vascular function. [, ]

- Anti-Apoptotic Effects in Cardiac Cells: MLB has shown the ability to reduce apoptosis in cardiac cells, potentially by protecting against oxidative stress and mitochondrial dysfunction. []

Q4: How does MLB interact with the NADPH oxidase pathway?

A4: MLB has been shown to inhibit the activity of NADPH oxidase, a key enzyme responsible for generating reactive oxygen species (ROS). This inhibition leads to a reduction in oxidative stress and downstream inflammatory responses. [, ]

Q5: What is the molecular formula and weight of MLB?

A5: The molecular formula of MLB is C30H26MgO14, and its molecular weight is 646.7 g/mol. [, ]

Q6: Are there any specific structural features of MLB that contribute to its activity?

A6: Yes, the presence of dihydroxyl groups and double bonds within the MLB structure are believed to be essential for its antioxidant and peroxynitrite scavenging activities. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。